molecular formula C9H12N2O B1596739 N-[3-(aminomethyl)phenyl]acetamide CAS No. 96783-68-5

N-[3-(aminomethyl)phenyl]acetamide

Cat. No. B1596739
CAS RN: 96783-68-5
M. Wt: 164.2 g/mol
InChI Key: JLFWORHZSACMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminomethyl)phenyl]acetamide, also known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a derivative of acetaminophen, a widely used pain reliever, and has been found to possess unique properties that make it a promising candidate for further exploration.

Scientific Research Applications

  • Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a derivative of N-[3-(aminomethyl)phenyl]acetamide, is an intermediate in the synthesis of antimalarial drugs. A study by Magadum & Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant for the production of antimalarial drugs.

  • Anticancer Drug Synthesis : Sharma et al. (2018) synthesized and structurally characterized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing potential as an anticancer drug through in silico modeling studies targeting the VEGFr receptor.

  • Antibacterial Applications : The synthesis of N-substituted benzimidazole derivatives, including N-substituted phenyl acetamide benzimidazole, was reported by Chaudhari et al. (2020). These derivatives exhibited potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Green Synthesis for Azo Disperse Dyes : A study by Zhang Qun-feng (2008) focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes.

  • Selective β3-adrenergic Receptor Agonists : Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety. These compounds showed potential as selective β3-adrenergic receptor agonists, useful in treating obesity and type 2 diabetes.

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing promising anticancer, anti-inflammatory, and analgesic activities.

  • properties, employing molecular docking analysis to explore its potential in fungal and cancer activities.
  • Anti-Arthritic and Anti-Inflammatory Activity : A study by Jawed et al. (2010) on N-(2-hydroxy phenyl) acetamide showed its promising anti-arthritic property by inhibiting inflammation-related cytokines and reactive oxygen species in adjuvant-induced arthritic rats.

  • Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes, revealing significant antioxidant activity.

  • Functionalized Amino Acid Anticonvulsants : Camerman et al. (2005) explored 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, identifying molecular features likely responsible for their anticonvulsant activities.

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWORHZSACMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375429
Record name 3-Acetamidobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]acetamide

CAS RN

96783-68-5
Record name 3-Acetamidobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(aminomethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminomethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-(aminomethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-(aminomethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(aminomethyl)phenyl]acetamide
Reactant of Route 6
N-[3-(aminomethyl)phenyl]acetamide

Citations

For This Compound
3
Citations
R Lau, MM Hann, C Ottmann - Biochemical and Biophysical Research …, 2023 - Elsevier
Overactivation of Pyrin is the cause of the inflammatory diseases Mediterranean Fever and Pyrin-associated autoinflammation with neutrophilic dermatosis (PAAND). Binding of 14-3-3 …
Number of citations: 5 www.sciencedirect.com
NL Yan, D Santos-Martins, R Nair, A Chu… - Journal of medicinal …, 2021 - ACS Publications
In immunoglobulin light-chain (LC) amyloidosis, transient unfolding or unfolding and proteolysis enable aggregation of LC proteins, causing potentially fatal organ damage. A drug that …
Number of citations: 17 pubs.acs.org
RA Hopper - 2006 - search.proquest.com
Nitric oxide (NO) functions widely as a signalling molecule in the brain and has been implicated in several types of synaptic plasticity, including NMDA receptor-dependent long-term …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.